![molecular formula C18H20ClNO3 B5617225 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B5617225.png)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives involves multiple steps, including the conversion of aromatic organic acids into corresponding esters, hydrazides, and finally to the target compound. This process may involve reactions with bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to achieve the desired compound (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar backbones has been investigated using various spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. These techniques confirm the structures of synthesized compounds and provide detailed insights into the molecular conformation and interactions within the compound (Nikonov et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include interactions with silanes and other organometallic compounds, leading to the formation of heterocyclic compounds. These reactions can offer insights into the chemical reactivity and potential applications of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide derivatives (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of similar compounds can be characterized by their crystalline structure, which can be determined through X-ray diffraction techniques. These analyses provide valuable information on the compound's stability, crystalline form, and potential for interactions with other molecules (Olszewska et al., 2011).
Chemical Properties Analysis
The chemical properties of such compounds include their reactivity towards various chemical groups and the stability of their chemical bonds. Spectroscopic methods, including NMR and IR spectroscopy, are used to study these properties, providing insights into the electronic structure and molecular dynamics of the compound (Arjunan et al., 2012).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-5-6-12(2)16(7-11)23-10-18(21)20-15-8-13(3)14(19)9-17(15)22-4/h5-9H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXNSQPLQMAWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
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